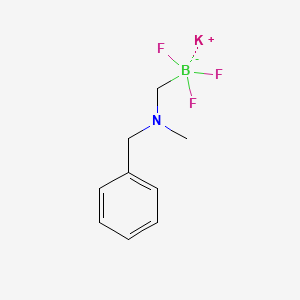

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate

Overview

Description

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the molecular formula C₉H₁₃BF₃K₂N. It is a white solid that is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N-benzyl-N-methylamine with a boron trifluoride source in the presence of a potassium base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic coupling partner in palladium-catalyzed cross-couplings with aryl and heteroaryl halides. Key findings include:

Reaction Conditions

Substrate Scope

The compound couples efficiently with:

-

Aryl bromides : Including electron-rich (e.g., 4-methoxyphenyl) and electron-deficient (e.g., 4-cyanophenyl) substrates .

-

Heteroaromatic bromides : Pyridyl, quinolinyl, and thiophenyl derivatives .

-

Aryl chlorides : Requires extended reaction times (45 hours) .

Reaction Performance

Data from cross-coupling studies are summarized below:

Table 1: Representative Cross-Coupling Yields

| Aryl Halide | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | Ar–CH₂N(Bn)Me | 93 | PdCl₂(dppf), 80°C, 12 h |

| 3-Bromopyridine | Pyridyl–CH₂N(Bn)Me | 87 | PdCl₂(dppf), 80°C, 24 h |

| 4-Chlorobenzonitrile | Ar–CH₂N(Bn)Me | 76 | PdCl₂(dppf), 80°C, 45 h |

Notes :

-

Yields range from 70% to 96% for aryl bromides, while chlorides require longer times (45 h) for moderate yields (76%) .

-

Steric hindrance minimally affects reactivity due to the compact aminomethyltrifluoroborate structure .

Structural and Mechanistic Insights

Recent studies challenge the initial assignment of this compound as a potassium salt. Key revisions include:

-

Zwitterionic Nature : The compound exists as an ammoniomethyltrifluoroborate (internal salt) rather than a potassium trifluoroborate .

-

Base Sensitivity : Attempted deprotonation with KHCO₃ or K₂CO₃ fails to generate potassium salts, as evidenced by elemental analysis .

Table 2: Impact of Structural Reassignment on Reactivity

| Parameter | Previous Assignment | Revised Assignment |

|---|---|---|

| Chemical Identity | Potassium salt | Zwitterionic internal salt |

| Solubility | Moderate in THF/H₂O | Improved in polar aprotic solvents |

| Cross-Coupling Efficiency | High (93% yield) | Unaffected (93% yield) |

Limitations and Optimizations

Scientific Research Applications

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is a chemical compound with the formula . It has a molecular weight of 281.21 and is identified by the IUPAC name potassium ((benzyl(methyl)amino)methyl)trifluoroborate . This compound is available from chemical suppliers such as AChemBlock .

Synthesis and Characteristics

Potassium aminomethyltrifluoroborates can be synthesized via alkylation of the desired amine with potassium iodomethyltrifluoroborate . The N-(trifluoroboratomethyl)piperidine is easily prepared using a known procedure . These compounds can also be generated in situ as tetracoordinated boron species .

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Potassium dialkylaminomethyltrifluoroborates are suitable coupling partners in Suzuki-Miyaura cross-coupling reactions with electron-rich and electron-poor aryl bromides . This reaction allows for the construction of an aminomethyl aryl linkage .

Reaction Conditions

- Catalyst System: Palladium(II) acetate () and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

- Base: Cesium carbonate ()

- Solvent: A mixture of THF/H2O (10:1)

Scope of the Reaction

- Aryl Halides: Reacts with various aryl halides, including 4-bromobenzonitrile .

- Heteroaromatic Bromides: Effective with furan, thiophene, pyrimidine, isoquinoline, and pyridine derivatives. 5-Bromo-2-furaldehyde and 5-bromopyrimidine couple with high facility .

- Aminomethyl Trifluoroborate Derivatives: Includes N-methylaminomethyl- and protected piperazinomethyl- trifluoroborate derivatives, which allows for further functionalization after deprotection .

Advantages

- Ease of Preparation: Potassium organotrifluoroborates can be easily prepared through a one-step process from bromomethyltrifluoroborate .

- Versatility: Applicable to both electron-rich and electron-poor aryl bromides .

- Functionalization: Products offer potential for further functionalization of the amines following deprotection .

Considerations

Mechanism of Action

The mechanism of action of Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form reactive boronic acid intermediates, which can then participate in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its interaction with other molecules .

Comparison with Similar Compounds

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate can be compared with other similar compounds, such as:

Potassium N-methyl-N-phenyl-aminomethyltrifluoroborate: This compound has a phenyl group instead of a benzyl group, which can affect its reactivity and applications.

Potassium N-benzyl-N-ethyl-aminomethyltrifluoroborate: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity that is valuable in various chemical and research applications .

Biological Activity

Potassium N-benzyl-N-methyl-aminomethyltrifluoroborate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Profile

- Chemical Formula : C₉H₁₂BF₃KN

- Molecular Weight : 229.1 g/mol

- CAS Number : 23706008

Synthesis and Reactivity

This compound can be synthesized through various methods, primarily involving the cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of aminomethyl aryl linkages, which are crucial in constructing complex nitrogen-containing pharmaceuticals .

Synthesis Methodology

- Starting Materials : Aryl halides and potassium N,N-dialkylaminomethyltrifluoroborates.

- Catalysts : Palladium-based catalysts, such as Pd(OAc)₂.

- Conditions : Typically performed in a solvent mixture of THF and water under basic conditions.

- Yield : High yields (up to 96%) of desired products have been reported .

Biological Activity

The biological activity of this compound is primarily linked to its role in drug development and synthesis of bioactive compounds.

The compound acts as a versatile building block in the synthesis of various biologically active molecules. Its trifluoroborate moiety enhances the stability and reactivity of the compound, facilitating further functionalization into more complex structures that exhibit biological activity.

Case Studies and Research Findings

-

Anticancer Activity :

- Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .

- A study demonstrated that specific derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Antimicrobial | Inhibition against pathogens | |

| Neuroprotective | Protective effects on neurons |

Table 2: Synthesis Yields of Related Compounds

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| This compound | THF/H₂O, Pd(OAc)₂ catalyst | 83 |

| Related Aminomethyl Trifluoroborates | Various aryl halides | Up to 96 |

Properties

IUPAC Name |

potassium;[benzyl(methyl)amino]methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N.K/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAWTOAGEFYNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635749 | |

| Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936329-96-3 | |

| Record name | Potassium {[benzyl(methyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936329-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.